molecular formula C7H8ClNO4 B12526466 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- CAS No. 802911-30-4

1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)-

Cat. No.: B12526466
CAS No.: 802911-30-4
M. Wt: 205.59 g/mol
InChI Key: OREXIWHEUCPLBJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- is a derivative of pyrrole, a five-membered aromatic heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- can be synthesized through several methods. One common approach involves the chlorination of 1H-pyrrole-2-carboxylic acid followed by the protection of the nitrogen atom with a methoxymethyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the protection step may involve reagents like methoxymethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding pyrrole derivatives with reduced functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but often include interactions with nucleophilic sites on proteins or nucleic acids.

Comparison with Similar Compounds

    1H-Pyrrole-2-carboxylic acid: A simpler derivative without the chloro and methoxymethoxy groups.

    5-Chloro-1H-pyrrole-2-carboxylic acid: Lacks the methoxymethoxy group.

    1H-Pyrrole-2-carboxylic acid, 1-(methoxymethoxy)-: Lacks the chloro group.

Uniqueness: 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- is unique due to the presence of both chloro and methoxymethoxy groups, which can significantly influence its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.

Biological Activity

1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)- (CAS No. 802911-30-4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

  • Molecular Formula : C7H8ClNO4
  • Molecular Weight : 205.59 g/mol
  • IUPAC Name : 5-chloro-1-(methoxymethoxy)pyrrole-2-carboxylic acid

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)-. Research indicates that compounds with pyrrole scaffolds exhibit significant activity against various bacterial strains, including drug-resistant pathogens.

  • Anti-Tuberculosis Activity :
    A study focused on pyrrole-2-carboxamides demonstrated that modifications to the pyrrole ring can enhance anti-tuberculosis activity. Compounds similar to 1H-Pyrrole-2-carboxylic acid exhibited minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, suggesting a promising avenue for developing new anti-TB agents .
  • Quorum Sensing Inhibition :
    Another line of investigation revealed that pyrrole derivatives can act as quorum sensing inhibitors. For instance, related compounds have shown the ability to disrupt biofilm formation in Pseudomonas aeruginosa, a critical pathogen in chronic infections. This disruption was linked to reduced virulence factor production, enhancing the efficacy of conventional antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is heavily influenced by their structural components. In the case of 1H-Pyrrole-2-carboxylic acid, 5-chloro-1-(methoxymethoxy)-:

  • Chlorine Substitution : The presence of chlorine at position 5 has been shown to enhance antimicrobial properties by increasing lipophilicity and facilitating membrane penetration.
  • Methoxymethoxy Group : This substituent may contribute to improved solubility and stability in biological systems.

Table 1 summarizes key findings from SAR studies related to pyrrole compounds:

Compound StructureMIC (μg/mL)Notable Activity
Pyrrole derivative A<0.016Anti-TB against M. tuberculosis
Pyrrole derivative B<0.50Quorum sensing inhibition in P. aeruginosa
5-Chloro compound<0.025Enhanced membrane permeability

Case Studies

Several case studies have provided insights into the practical applications and effectiveness of pyrrole derivatives:

  • Combination Therapy :
    A study reported that combining pyrrole derivatives with traditional antibiotics like gentamycin significantly improved treatment outcomes against biofilm-forming bacteria. The combination therapy led to a notable decrease in biofilm density and increased survival rates in model organisms .
  • In Vivo Efficacy :
    In vivo experiments using Galleria mellonella as a model organism demonstrated that treatment with pyrrole derivatives resulted in higher survival rates compared to untreated controls, indicating their potential as therapeutic agents .

Properties

CAS No.

802911-30-4

Molecular Formula

C7H8ClNO4

Molecular Weight

205.59 g/mol

IUPAC Name

5-chloro-1-(methoxymethoxy)pyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8ClNO4/c1-12-4-13-9-5(7(10)11)2-3-6(9)8/h2-3H,4H2,1H3,(H,10,11)

InChI Key

OREXIWHEUCPLBJ-UHFFFAOYSA-N

Canonical SMILES

COCON1C(=CC=C1Cl)C(=O)O

Origin of Product

United States

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